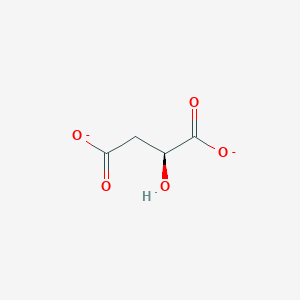
L-malate
Cat. No. B1240339
M. Wt: 132.07 g/mol
InChI Key: BJEPYKJPYRNKOW-REOHCLBHSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US06706904B1
Procedure details


An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. Next, 109.88 g of Mn metal was added slowly to the malic acid solution. The solution was stirred for approximately 2 hours. The resulting solution was then spray dried to produce a powdered dimanganesehydroxy malate.


[Compound]
Name
Mn
Quantity
109.88 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3]>O>[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[C:1]([O-:9])(=[O:8])[CH:2]([CH2:4][C:5]([O-:7])=[O:6])[OH:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
134.09 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
Mn
|
|
Quantity
|
109.88 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for approximately 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was then spray dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)CC(=O)[O-])(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06706904B1
Procedure details


An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. Next, 109.88 g of Mn metal was added slowly to the malic acid solution. The solution was stirred for approximately 2 hours. The resulting solution was then spray dried to produce a powdered dimanganesehydroxy malate.


[Compound]
Name
Mn
Quantity
109.88 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3]>O>[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[C:1]([O-:9])(=[O:8])[CH:2]([CH2:4][C:5]([O-:7])=[O:6])[OH:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
134.09 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
Mn
|
|
Quantity
|
109.88 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for approximately 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was then spray dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)CC(=O)[O-])(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

